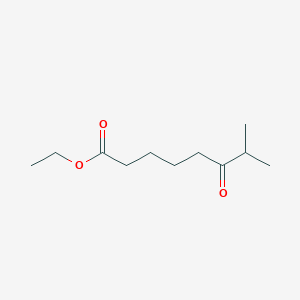

Ethyl 7-methyl-6-oxooctanoate

Vue d'ensemble

Description

Ethyl 7-methyl-6-oxooctanoate is an organic compound with the molecular formula C11H20O3. It is a light yellow oil with a molecular weight of 200.28 g/mol . This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 7-methyl-6-oxooctanoate can be synthesized through the esterification of 7-methyl-6-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: 7-methyl-6-oxooctanoic acid.

Reduction: 7-methyl-6-hydroxyoctanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 7-methyl-6-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of ethyl 7-methyl-6-oxooctanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This interaction can influence various metabolic pathways and cellular processes.

Comparaison Avec Des Composés Similaires

- Ethyl 6-oxoheptanoate

- Ethyl 8-methyl-7-oxononanoate

- Ethyl 5-methyl-4-oxohexanoate

Comparison: Ethyl 7-methyl-6-oxooctanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Activité Biologique

Ethyl 7-methyl-6-oxooctanoate is an organic compound that has garnered interest in various fields including biochemistry, pharmacology, and industrial applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 7-methyl-6-oxooctanoic acid and ethanol. Its molecular formula is , and it features a carbonyl group that is pivotal for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This process can influence various metabolic pathways, particularly those related to lipid metabolism and cellular signaling.

Key Mechanisms:

- Ester Hydrolysis : The compound can be hydrolyzed by esterases, leading to the release of biologically active metabolites.

- Enzyme Interaction : It interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further exploration in cancer therapy.

- Anti-inflammatory Properties : Some studies have hinted at its role in reducing inflammation, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

Comparative Analysis

When compared to similar compounds such as ethyl 6-oxoheptanoate and ethyl 8-methyl-7-oxononanoate, this compound exhibits unique reactivity patterns due to its specific molecular structure. This distinctiveness may contribute to its varied biological activities and potential applications in research and industry.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. The presence of the ketone influences reaction kinetics and pathways.

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Basic hydrolysis involves deprotonation of water by hydroxide, forming a tetrahedral intermediate that collapses to release the carboxylate .

Enolate Formation and Alkylation

The α-hydrogens adjacent to the ketone and ester groups are acidic (pKa ~12–14), enabling enolate formation. Alkylation reactions extend the carbon chain.

Key Observations :

-

Dialkylation is feasible due to two α-hydrogens, but steric hindrance from the methyl group at position 7 limits reactivity at position 2 .

-

Enolate regioselectivity favors alkylation at the less hindered α-position (C2) .

Reduction of the Ketone Group

The 6-oxo group is reduced to a hydroxyl or methylene group using catalytic hydrogenation or borohydride reagents.

Stereochemical Note :

-

Enzymatic reduction using ketoreductases (e.g., engineered KRED variants) achieves enantioselective synthesis of (R)- or (S)-6-hydroxy derivatives with >95% ee .

Condensation Reactions

The ketone participates in aldol and Claisen condensations, forming carbon-carbon bonds.

Mechanistic Pathway :

Halogenation and Subsequent Functionalization

The α-positions undergo halogenation, enabling further substitutions.

| Halogenation Method | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, PCl₃, CH₂Cl₂, 0°C | Ethyl 7-methyl-6-oxo-2-bromooctanoate | 60% | |

| Appel Reaction | CBr₄, PPh₃, CH₂Cl₂ | Ethyl 7-methyl-6-oxo-2-bromooctanoate | 75% |

Applications :

Decarboxylation and Thermal Decomposition

Thermal treatment induces decarboxylation, particularly under acidic conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (6 N), 120°C, 3 hours | 6-Methylheptan-2-one | 80% | |

| Pyrolysis (300°C) | 7-Methyl-6-octenoic acid ethyl ester | 45% |

Mechanism :

Propriétés

IUPAC Name |

ethyl 7-methyl-6-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-14-11(13)8-6-5-7-10(12)9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMYXLOGIIOZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475688 | |

| Record name | ETHYL 7-METHYL-6-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439864-61-6 | |

| Record name | ETHYL 7-METHYL-6-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.